p-Dimethylaminophenylazophenylarsonic acid
Overview
Description
p-Dimethylaminophenylazophenylarsonic acid is an organic compound that contains both aromatic and arsenic functional groups. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound’s structure features a phenyl ring substituted with a dimethylamino group and an azo linkage to another phenyl ring, which is further substituted with an arsonic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-Dimethylaminophenylazophenylarsonic acid typically involves the diazotization of p-dimethylaminobenzenediazonium chloride, followed by coupling with phenylarsinic acid. The reaction conditions often include maintaining a low temperature to stabilize the diazonium salt and using an acidic medium to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, with careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
p-Dimethylaminophenylazophenylarsonic acid undergoes various chemical reactions, including:
Oxidation: The arsonic acid group can be oxidized to form arsenate derivatives.
Reduction: The azo linkage can be reduced to form hydrazo compounds.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acetic acid are often used.
Substitution: Electrophilic reagents like nitric acid and halogens (chlorine, bromine) are employed under controlled conditions.
Major Products Formed
Oxidation: Arsenate derivatives.
Reduction: Hydrazo compounds.
Substitution: Nitro and halogenated derivatives of the aromatic rings.
Scientific Research Applications
p-Dimethylaminophenylazophenylarsonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of p-Dimethylaminophenylazophenylarsonic acid involves its interaction with molecular targets such as enzymes and cellular receptors. The compound’s arsonic acid group can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activities. The azo linkage and aromatic rings contribute to its ability to intercalate with DNA and disrupt cellular processes.
Comparison with Similar Compounds
Similar Compounds
p-Dimethylaminobenzaldehyde: Contains a dimethylamino group and an aldehyde group on the aromatic ring.
Phenylarsinic acid: Contains an arsonic acid group attached to a phenyl ring.
Aminophenazone: Contains a dimethylamino group and a pyrazolone ring.
Uniqueness
p-Dimethylaminophenylazophenylarsonic acid is unique due to the presence of both an azo linkage and an arsonic acid group, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research.
Properties
IUPAC Name |
[4-[[4-(dimethylamino)phenyl]diazenyl]phenyl]arsonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16AsN3O3/c1-18(2)14-9-7-13(8-10-14)17-16-12-5-3-11(4-6-12)15(19,20)21/h3-10H,1-2H3,(H2,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VESQGSDAHXGDIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[As](=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16AsN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50872057 | |
Record name | (4-{[4-(Dimethylamino)phenyl]diazenyl}phenyl)arsonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50872057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
622-68-4 | |
Record name | As-[4-[2-[4-(Dimethylamino)phenyl]diazenyl]phenyl]arsonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=622-68-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenearsonic acid, p-((p-(dimethylamino)phenyl)azo)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622684 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Dimethylaminophenylazophenylarsonic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4189 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (4-{[4-(Dimethylamino)phenyl]diazenyl}phenyl)arsonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50872057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-dimethylaminophenylazo)phenylarsonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.774 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | [4-(4-dimethylaminophenyl)diazenylphenyl]arsonic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZY24ULS7AR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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